

Technical Guide: Safety and Handling of 2-methyl-1H-indol-4-amine

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Compound of Interest

Compound Name: 2-methyl-1H-indol-4-amine

Cat. No.: B062234

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Disclaimer: The information provided in this document is intended for use by qualified professionals and is compiled from available safety data for structurally related compounds. No specific, comprehensive safety and toxicological studies have been identified for **2-methyl-1H-indol-4-amine** (CAS No. 182234-10-2) itself. All handling and experimental procedures should be conducted with caution in a controlled laboratory environment by trained personnel.

Compound Identification and Properties

This section summarizes the known and predicted properties of **2-methyl-1H-indol-4-amine** and its close structural analogs. Due to a lack of specific data for the target compound, information from related molecules such as 4-aminoindole and 1-methylindole is included for a comparative safety assessment.

Table 1: Physicochemical Properties

Property	2-methyl-1H-indol-4-amine	4-Aminoindole	1-Methylindole
CAS Number	182234-10-2[1]	5192-23-4[2][3]	603-76-9[4]
Molecular Formula	C ₉ H ₁₀ N ₂	C ₈ H ₈ N ₂ [2]	C ₉ H ₉ N[4]
Molecular Weight	146.19 g/mol	132.17 g/mol [2]	131.17 g/mol
Appearance	Not specified	Light brown solid[2]	Yellow liquid[4]
Melting Point	Not specified	106-109 °C[3]	Not applicable
Boiling Point	Not specified	354.0 ± 15.0 °C (Predicted)[3]	Not specified
Solubility	Insoluble in water (Predicted)[2]	Insoluble in water[2]	Insoluble in water[4]

Hazard Identification and Safety Precautions

As no specific Safety Data Sheet (SDS) is available for **2-methyl-1H-indol-4-amine**, the hazard identification is based on the GHS classifications of analogous compounds, primarily 4-aminoindole.

GHS Hazard Classification (Inferred)

- Acute Oral Toxicity: Category 4 (Harmful if swallowed)[2]
- Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[2]
- Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[2]
- Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[2]

Table 2: Summary of Precautionary Statements (Based on Analogs)

Category	Precautionary Statement	Reference
Prevention	Wash hands and any exposed skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.	[2]
Response	If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse. If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.	[2]
Storage	Store in a well-ventilated place. Keep container tightly closed. Store locked up. For long-term stability, refrigeration is recommended.	[4]

Disposal

Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. [2]

Visualizing General Laboratory Safety Workflow

The following diagram outlines a general workflow for handling potentially hazardous chemical compounds like **2-methyl-1H-indol-4-amine** in a laboratory setting.



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A general workflow for the safe handling of chemical reagents in a laboratory.

Experimental Protocols

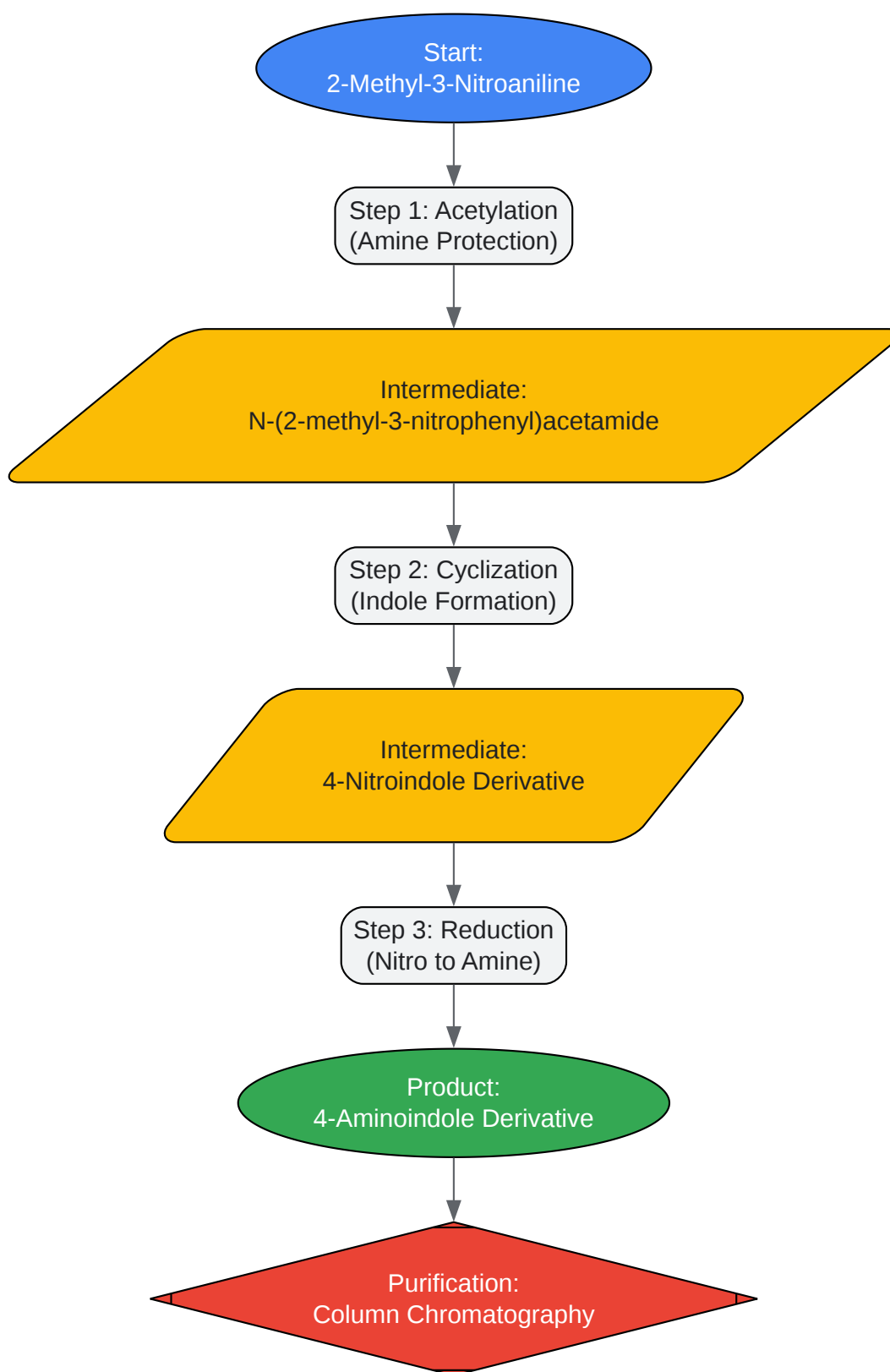
While a specific, detailed experimental protocol for the synthesis of **2-methyl-1H-indol-4-amine** is not readily available in the reviewed literature, a general procedure can be inferred from synthetic routes for 4-aminoindoles. The following is a representative protocol adapted from the synthesis of 4-aminoindole from 2-methyl-3-nitroaniline[5] and a general method for 4-amino indole synthesis[6].

Representative Synthesis of a 4-Aminoindole Derivative

- **Protection of the Amine Group:** The starting material, such as 2-methyl-3-nitroaniline, undergoes an initial protection step. For example, the amine can be acetylated using acetic anhydride in a suitable solvent like acetonitrile. The reaction is typically heated to facilitate the formation of N-(2-methyl-3-nitrophenyl)acetamide[5].
- **Cyclization to Form the Indole Ring:** The protected intermediate is then subjected to a cyclization reaction to form the indole core. This can be achieved through various methods, one of which involves a condensation reaction with DMF dimethylacetal in DMF, with an added base like piperidine, at elevated temperatures (e.g., 95-115 °C)[5]. This step would yield a 4-nitroindole derivative.
- **Reduction of the Nitro Group:** The nitro group on the indole ring is then reduced to an amine. A common method for this transformation is the use of a reducing agent like iron powder in the presence of an acid such as hydrochloric acid[5]. This step yields the final 4-aminoindole product.
- **Work-up and Purification:** Following the reaction, the mixture is typically quenched, for example with water, and the product is extracted into an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated. The crude product is purified, commonly by flash column chromatography on silica gel, to yield the final product[6].

Visualizing a Generalized Synthesis Workflow

The diagram below illustrates the key steps in a potential synthesis of a 4-aminoindole derivative.



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A generalized workflow for the synthesis of a 4-aminoindole derivative.

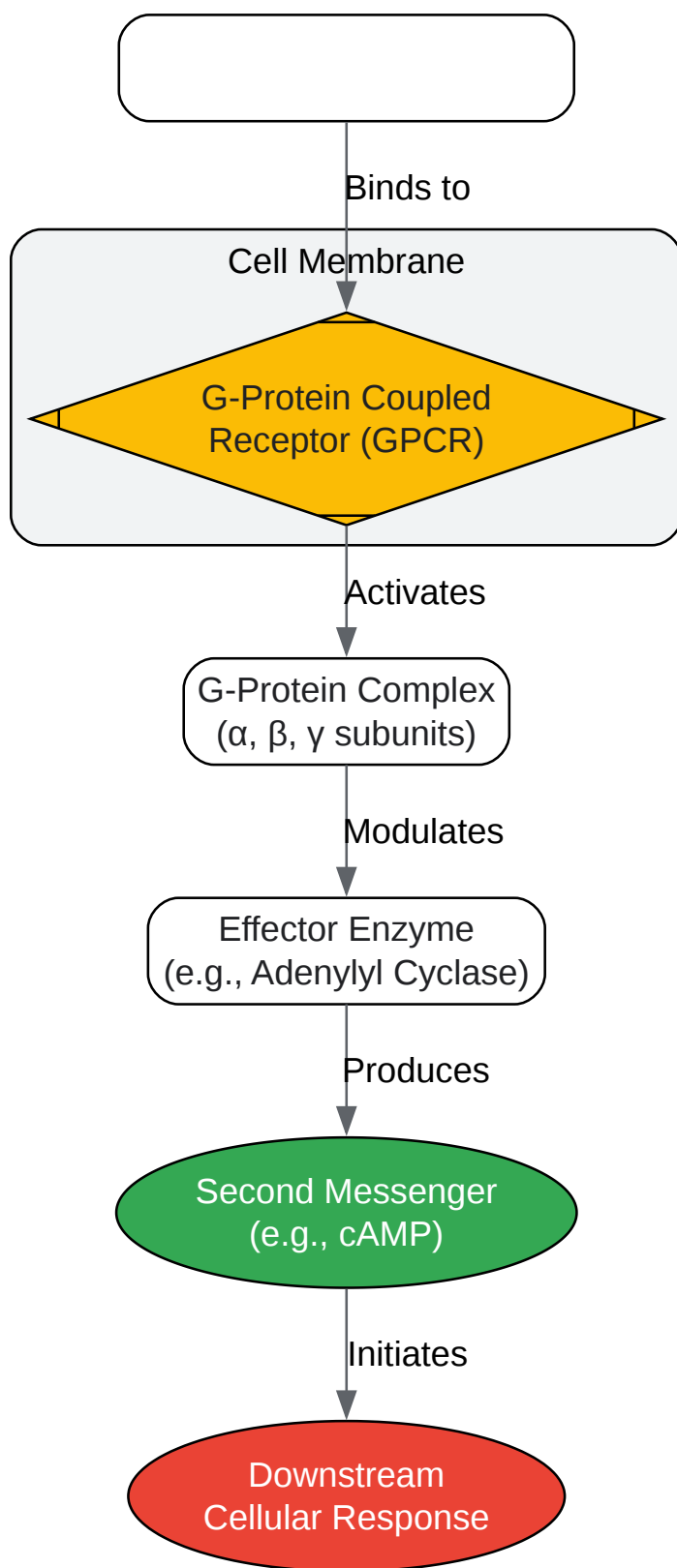
Biological Activity and Signaling Pathways

Specific information regarding the biological activity and interaction with signaling pathways for **2-methyl-1H-indol-4-amine** is not available in the public domain. However, the indole nucleus is a prominent scaffold in many biologically active compounds and marketed drugs[7]. Indole derivatives are known to interact with a wide range of biological targets. For instance, many tryptamine derivatives, which feature an indole core, are agonists for serotonin receptors (e.g., 5-HT_{2A}) and are known for their psychedelic effects[8].

Given the structural similarity to serotonin and other neuroactive tryptamines, it is plausible that **2-methyl-1H-indol-4-amine** could interact with aminergic G-protein coupled receptors (GPCRs). A hypothetical interaction is depicted below.

Visualizing a Hypothetical Signaling Pathway Interaction

This diagram illustrates a potential, generalized mechanism of action for an indole-based compound acting on a GPCR, such as a serotonin receptor. This is a hypothetical model and has not been experimentally validated for **2-methyl-1H-indol-4-amine**.



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A hypothetical signaling pathway for an indole-based GPCR agonist.

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- To cite this document: BenchChem. [Technical Guide: Safety and Handling of 2-methyl-1H-indol-4-amine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b062234#safety-and-handling-information-for-2-methyl-1h-indol-4-amine]

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